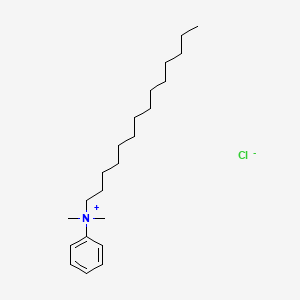
Benzenaminium, N,N-dimethyl-N-tetradecyl-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenaminium, N,N-dimethyl-N-tetradecyl-, chloride is a quaternary ammonium compound with the molecular formula C22H40ClN and a molecular weight of 354.0127 . This compound is commonly used as a surfactant and disinfectant due to its ability to disrupt microbial cell membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenaminium, N,N-dimethyl-N-tetradecyl-, chloride typically involves the quaternization of N,N-dimethylaniline with tetradecyl chloride. The reaction is carried out in an organic solvent such as acetone or ethanol under reflux conditions. The product is then purified by recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.
Chemical Reactions Analysis
Types of Reactions
Benzenaminium, N,N-dimethyl-N-tetradecyl-, chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of various oxidation products.
Reduction Reactions: Reducing agents such as sodium borohydride can be employed to reduce the compound, although this is less common.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while oxidation reactions can yield aldehydes or carboxylic acids.
Scientific Research Applications
Benzenaminium, N,N-dimethyl-N-tetradecyl-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed as a disinfectant and antiseptic due to its antimicrobial properties. It is effective against a broad spectrum of bacteria, fungi, and viruses.
Medicine: In medical research, it is used to study the effects of surfactants on cell membranes and to develop new antimicrobial agents.
Industry: The compound is used in the formulation of cleaning agents, detergents, and fabric softeners. It is also used in water treatment processes to control microbial growth.
Mechanism of Action
The primary mechanism of action of Benzenaminium, N,N-dimethyl-N-tetradecyl-, chloride involves the disruption of microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a wide range of microorganisms, including bacteria, fungi, and viruses.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N,N-dimethyl-:
Benzenamine, N,N-dimethyl-4-nitro-: This compound contains a nitro group in addition to the dimethylamino group, which significantly alters its chemical properties.
Uniqueness
Benzenaminium, N,N-dimethyl-N-tetradecyl-, chloride is unique due to its long alkyl chain and quaternary ammonium group, which confer strong surfactant and antimicrobial properties. These features make it particularly effective in applications requiring membrane disruption and microbial control.
Properties
CAS No. |
56505-86-3 |
|---|---|
Molecular Formula |
C22H40ClN |
Molecular Weight |
354.0 g/mol |
IUPAC Name |
dimethyl-phenyl-tetradecylazanium;chloride |
InChI |
InChI=1S/C22H40N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-23(2,3)22-19-16-15-17-20-22;/h15-17,19-20H,4-14,18,21H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
WFZRTGSTEYAEAJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)C1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















